Lomitapide Mesylate

pharmaceutical salt selection solubility enhancement oral bioavailability

Lomitapide mesylate is the only FDA- and EMA-approved MTP inhibitor for homozygous familial hypercholesterolemia (HoFH), with a validated IC50 of 8 nM. Its LDLR-independent mechanism ensures efficacy even in null-null LDLR mutations—unlike statins or PCSK9 inhibitors. The mesylate salt offers superior solubility (100 mg/mL in DMSO) versus the free base, making it the definitive reference standard for bioequivalence, dissolution, and stability studies. Clinically validated in adults and pediatric patients (≥2 years), it is the only MTP inhibitor suitable for HoFH research and analytical method development.

Molecular Formula C40H41F6N3O5S
Molecular Weight 789.8 g/mol
CAS No. 202914-84-9
Cat. No. B000236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLomitapide Mesylate
CAS202914-84-9
SynonymsAEGR 733
AEGR-733
AEGR733
BMS 201038
BMS-201038
BMS201038
Juxtapid
lomitapide
Molecular FormulaC40H41F6N3O5S
Molecular Weight789.8 g/mol
Structural Identifiers
SMILESCS(=O)(=O)O.C1CN(CCC1NC(=O)C2=CC=CC=C2C3=CC=C(C=C3)C(F)(F)F)CCCCC4(C5=CC=CC=C5C6=CC=CC=C64)C(=O)NCC(F)(F)F
InChIInChI=1S/C39H37F6N3O2.CH4O3S/c40-38(41,42)25-46-36(50)37(33-13-5-3-10-30(33)31-11-4-6-14-34(31)37)21-7-8-22-48-23-19-28(20-24-48)47-35(49)32-12-2-1-9-29(32)26-15-17-27(18-16-26)39(43,44)45;1-5(2,3)4/h1-6,9-18,28H,7-8,19-25H2,(H,46,50)(H,47,49);1H3,(H,2,3,4)
InChIKeyQKVKOFVWUHNEBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lomitapide Mesylate (CAS 202914-84-9): Procurement-Grade Microsomal Triglyceride Transfer Protein Inhibitor for Homozygous Familial Hypercholesterolemia


Lomitapide mesylate (CAS 202914-84-9), also designated AEGR-733 mesylate or BMS-201038 mesylate, is a potent small-molecule inhibitor of microsomal triglyceride transfer protein (MTP) with an in vitro IC50 of 8 nM . It is the active pharmaceutical ingredient in Juxtapid® (US) and Lojuxta® (EU), approved as an adjunct to a low-fat diet and other lipid-lowering therapies for reducing low-density lipoprotein cholesterol (LDL-C) in adult and pediatric patients with homozygous familial hypercholesterolemia (HoFH) [1]. The compound is a methanesulfonate salt form, which enhances its pharmaceutical formulation properties relative to the free base.

Why Lomitapide Mesylate Cannot Be Substituted by Alternative MTP Inhibitors or Other HoFH Therapies


Generic substitution or therapeutic interchange among agents targeting the same pathway or disease indication is scientifically unsound for lomitapide mesylate. The compound occupies a unique pharmacological and regulatory position: it is the only FDA- and EMA-approved MTP inhibitor for HoFH, and its mechanism—direct inhibition of hepatic and intestinal MTP—reduces LDL-C production independently of LDL receptor (LDLR) function, unlike statins or PCSK9 inhibitors which require residual LDLR activity [1]. Alternative MTP inhibitors such as dirlotapide are approved only for veterinary obesity management in dogs and lack human safety or efficacy data [2], while enterocyte-selective MTP inhibitors like SLx-4090 remain investigational and are not approved for any clinical indication [3]. Substitution with other HoFH therapies such as mipomersen or evinacumab would alter the route of administration, adverse effect profile, and drug interaction liability—each with distinct clinical and operational implications for procurement decisions [4].

Quantitative Comparative Evidence for Lomitapide Mesylate Versus Closest Analogs and Alternative Therapies


Lomitapide Mesylate vs. Lomitapide Free Base: Salt Form Selection for Enhanced Pharmaceutical Performance

Lomitapide mesylate demonstrates superior solubility in pharmaceutical solvents compared to the free base form, a critical attribute for formulation development and consistent oral bioavailability. In DMSO, the mesylate salt achieves a solubility of 100 mg/mL (126.6 mM) , whereas the free base exhibits lower aqueous solubility and requires more complex formulation approaches [1]. This salt selection directly impacts manufacturing consistency, analytical method development, and the reliability of in vitro pharmacological assays.

pharmaceutical salt selection solubility enhancement oral bioavailability formulation development

Lomitapide vs. Mipomersen: Superior LDL-C Reduction in HoFH Patients

In patients with homozygous familial hypercholesterolemia (HoFH), lomitapide at doses ≥20 mg daily demonstrates greater mean LDL-C reduction than mipomersen at its fixed dose of 200 mg subcutaneously weekly [1]. While no formal head-to-head trial has been conducted, cross-trial comparison reveals that lomitapide achieves a mean LDL-C reduction of approximately 50% in its pivotal registration trial [2], whereas mipomersen reduces LDL-C by approximately 25% in its double-blind, placebo-controlled registration study [3]. This difference is clinically meaningful given that every 1 mmol/L (38.7 mg/dL) reduction in LDL-C is associated with a ~20% reduction in major cardiovascular events.

homozygous familial hypercholesterolemia LDL-C reduction lipid-lowering therapy cardiovascular risk management

Lomitapide vs. Evinacumab: LDLR-Independent Efficacy Confers Distinct Clinical Positioning

Both lomitapide and evinacumab reduce LDL-C by approximately 50% in HoFH patients irrespective of residual LDL receptor (LDLR) function, distinguishing them from statins and PCSK9 inhibitors whose efficacy depends on functional LDLR [1]. However, the two agents operate via distinct molecular targets: lomitapide directly inhibits MTP to block VLDL assembly and secretion [2], whereas evinacumab is a monoclonal antibody against ANGPTL3 that enhances lipoprotein lipase and endothelial lipase activity [3]. This mechanistic divergence enables potential additive or synergistic effects when used in combination [4]. In the ELIPSE trial, evinacumab reduced LDL-C by 47.1% versus placebo at 24 weeks [5], while lomitapide reduced LDL-C by 49% in the pediatric APH-19 trial [6].

LDL receptor-independent therapy HoFH null-null mutations ANGPTL3 inhibition combination therapy

Lomitapide vs. SLx-4090: Systemic vs. Enterocyte-Selective MTP Inhibition

Lomitapide inhibits both hepatic and intestinal MTP with an IC50 of 8 nM , resulting in systemic reduction of VLDL and chylomicron production. In contrast, SLx-4090 (KD-026) is an enterocyte-selective MTP inhibitor designed to act only on intestinal MTP, with an IC50 of 6–8 nM but limited systemic exposure . While SLx-4090 may theoretically avoid the hepatic steatosis associated with systemic MTP inhibition, it remains investigational and lacks approval for any clinical indication [1]. Lomitapide's systemic MTP inhibition is the mechanism underlying its robust LDL-C reduction of ~50% in HoFH patients [2], whereas SLx-4090 has not demonstrated comparable efficacy in human HoFH trials.

MTP inhibitor selectivity enterocyte-specific hepatic steatosis investigational agents

Pediatric HoFH: Lomitapide Demonstrates Robust LDL-C Reduction Where Alternatives Have Limited Data

Lomitapide is the only MTP inhibitor with FDA approval for pediatric HoFH patients aged ≥2 years, based on the phase 3 APH-19 trial [1]. In this open-label, multicenter study of 43 patients aged 5–17 years with HoFH on maximal standard lipid-lowering therapy (including lipoprotein apheresis), lomitapide reduced LDL-C by 49% (95% CI: -59%, -38%) from baseline at week 24 [2]. Additionally, small case series have demonstrated that pediatric HoFH patients on lomitapide were able to cease or reduce the frequency of lipoprotein apheresis [3]. In contrast, mipomersen is not approved for pediatric use, and evinacumab is only approved for patients aged ≥12 years in Europe (NICE TA1002) [4].

pediatric HoFH lipoprotein apheresis reduction rare disease therapeutics pediatric lipid-lowering

Real-World Long-Term LDL-C Reduction: LOWER Registry 10-Year Data

The Lomitapide Observational Worldwide Evaluation Registry (LOWER), a global multicenter prospective observational study, provides 10-year real-world safety and effectiveness data for lomitapide in HoFH clinical practice [1]. Among 233 evaluable patients with a mean baseline LDL-C of 243.1 mg/dL, 67.4% (157 patients) achieved a ≥50% reduction in LDL-C from baseline at any timepoint after lomitapide initiation [2]. Notably, 48.5% of patients reached LDL-C <70 mg/dL and 36.1% reached LDL-C <55 mg/dL at least once during follow-up [3]. The global mean lomitapide dose was 12.1 mg/day, substantially lower than the maximum approved dose of 60 mg/day, with a mean treatment duration of 42.06 months (range: 9 days to ≥10 years) [4].

real-world evidence long-term safety LDL-C target attainment HoFH registry

Prioritized Procurement and Research Applications for Lomitapide Mesylate Based on Quantitative Evidence


HoFH Clinical Research Requiring Validated MTP Inhibition

Lomitapide mesylate is the only MTP inhibitor with established clinical validation and regulatory approval for HoFH research [1]. Its 8 nM IC50 against human MTP and demonstrated 50% LDL-C reduction in clinical trials [2] provide a benchmark for comparative pharmacology studies. Researchers investigating novel MTP inhibitors or combination therapies should use lomitapide as the reference standard rather than unapproved investigational agents like SLx-4090 or veterinary-only compounds like dirlotapide.

Pediatric HoFH Therapeutic Development and Registry Studies

Following FDA approval for pediatric use in patients aged ≥2 years based on the APH-19 trial [1], lomitapide is the preferred MTP inhibitor for pediatric HoFH research programs. The demonstrated 49% LDL-C reduction in children aged 5–17 years and the ability to reduce or eliminate lipoprotein apheresis requirements [2] support its use in pediatric-focused clinical studies, natural history registries, and long-term outcome assessments.

LDLR-Independent Lipid-Lowering Mechanism Studies

Lomitapide's unique mechanism—direct MTP inhibition that reduces VLDL production independently of LDL receptor function [1]—makes it an essential tool for studying LDLR-independent pathways of cholesterol metabolism. Unlike statins or PCSK9 inhibitors, lomitapide remains effective in patients with null-null LDLR mutations . This property supports its use in basic research exploring alternative lipid-lowering strategies and in studies of HoFH patients with complete LDLR deficiency.

Pharmaceutical Development of MTP Inhibitor Formulations

The mesylate salt form of lomitapide offers superior solubility characteristics (100 mg/mL in DMSO) compared to the free base [1], facilitating formulation development and analytical method validation. Pharmaceutical scientists developing generic lomitapide products or novel MTP inhibitor formulations should use lomitapide mesylate as the reference standard for bioequivalence studies, dissolution testing, and stability assessments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lomitapide Mesylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.